4-[(3-Nitro-2-pyridinyl)amino]butanoic acid
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Overview
Description
4-[(3-Nitro-2-pyridinyl)amino]butanoic acid is an organic compound with the molecular formula C9H11N3O4 and a molecular weight of 225.21 g/mol . This compound is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a butanoic acid moiety through an amino linkage. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Nitro-2-pyridinyl)amino]butanoic acid typically involves the nitration of 2-aminopyridine followed by a coupling reaction with butanoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 3-position of the pyridine ring. The resulting 3-nitro-2-aminopyridine is then reacted with butanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Nitro-2-pyridinyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Coupling Reactions: The amino group can be involved in coupling reactions with carboxylic acids or esters to form amide bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) as coupling agents.
Major Products
Reduction: 4-[(3-Amino-2-pyridinyl)amino]butanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Amide derivatives with different carboxylic acids.
Scientific Research Applications
4-[(3-Nitro-2-pyridinyl)amino]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of anticonvulsant drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(3-Nitro-2-pyridinyl)amino]butanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. This compound has been shown to affect γ-aminobutyric acid (GABA) ionotropic receptors, leading to its potential anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
4-[(3-Nitro-2-oxo-2H-chromen-4-yl)amino]butanoic acid: Exhibits similar anticonvulsant properties but with different molecular targets.
7-(2-Morpholino-2-oxoethoxy)-2H-chromen-2-one: Another compound with anticonvulsant activity, but with a different chemical structure and mechanism of action.
Uniqueness
4-[(3-Nitro-2-pyridinyl)amino]butanoic acid is unique due to its specific structure, which allows it to interact with GABA receptors and exhibit anticonvulsant properties. Its nitro group also provides versatility in chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
4-[(3-nitropyridin-2-yl)amino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c13-8(14)4-2-6-11-9-7(12(15)16)3-1-5-10-9/h1,3,5H,2,4,6H2,(H,10,11)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHQDFIWIPIGLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCCCC(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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